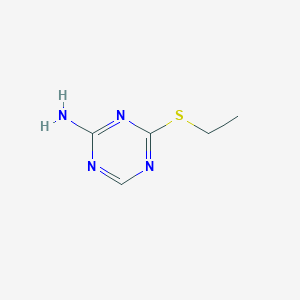

4-(Ethylthio)-1,3,5-triazin-2-amine

Description

Historical Context and Significance of 1,3,5-Triazine (B166579) Scaffolds in Research

The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has been a subject of scientific inquiry for over a century. Its symmetrical nature and the electron-withdrawing properties of the nitrogen atoms confer unique chemical characteristics that have been exploited in a multitude of applications. Historically, the most well-known derivative is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive starting material that has enabled the synthesis of a vast library of triazine compounds.

The significance of the 1,3,5-triazine scaffold is particularly prominent in medicinal chemistry. Researchers have been drawn to this moiety due to its ability to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Over the past few decades, extensive research has revealed that 1,3,5-triazine derivatives possess a wide spectrum of pharmacological activities. epa.gov They have been investigated as potential anticancer agents, with some compounds showing efficacy against various cancer cell lines. nih.govsigmaaldrich.com The structural similarities of some triazine derivatives to purine (B94841) nucleotides have also made them interesting candidates in the search for kinase inhibitors. sigmaaldrich.com Beyond oncology, the triazine scaffold has been explored for its potential in treating other conditions, including Alzheimer's disease. nist.gov The development of environmentally friendly, or "green," synthetic methods, such as microwave-assisted and sonochemical protocols, has further enhanced the accessibility and study of these compounds. sigmaaldrich.com

Overview of Structurally Related Triazine Derivatives with Alkylthio and Amino Substituents

The versatility of the 1,3,5-triazine ring lies in the ability to introduce various functional groups at its carbon atoms. The presence of both an amino group and an alkylthio group, as seen in 4-(Ethylthio)-1,3,5-triazin-2-amine, represents a specific class of substitution pattern that has garnered scientific interest.

Amino-substituted triazines are a cornerstone of triazine chemistry, with their synthesis and reactivity being well-documented. The amino group can act as a hydrogen bond donor and acceptor, which is often crucial for biological activity. Numerous studies have focused on di- and tri-substituted amino triazines, exploring how different amine substituents affect their chemical and biological properties. sigmaaldrich.com

The introduction of an alkylthio group provides another layer of chemical diversity. The sulfur atom can influence the electronic properties of the triazine ring and provide an additional site for interaction or further chemical modification. Research on related heterocyclic systems, such as thiadiazoles, has highlighted the role of the ethylthio group in compounds with potential biological applications. hit2lead.com In the context of triazines, derivatives bearing a thioether linkage have been synthesized and studied, often as part of larger libraries of compounds being screened for specific therapeutic targets. For instance, pyrazolo[1,5-a] nih.govnist.govtriazine derivatives with a thioether at the 4-position have been synthesized and evaluated for their antiproliferative activities.

Rationale for Academic Investigation of this compound within Triazine Research

While extensive research on the specific compound this compound is not widely available in public literature, the rationale for its academic investigation can be inferred from the broader context of triazine chemistry and drug discovery. The primary motivations for synthesizing and studying this and related compounds include:

Scaffold for Drug Discovery: As established, the 1,3,5-triazine core is a "privileged scaffold." The specific combination of an amino group at position 2 and an ethylthio group at position 4 provides a unique template. Researchers would investigate such a compound as a building block to create more complex molecules with potential therapeutic value, for example, as inhibitors of enzymes like kinases or carbonic anhydrases.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related compounds, where substituents are systematically varied, is a fundamental practice in medicinal chemistry. This compound would be a valuable member of such a library to understand how the size, electronics, and nature of the substituents at positions 2 and 4 of the triazine ring influence a particular biological activity.

Chemical Probe: Compounds with well-defined structures can be used as chemical probes to investigate biological pathways. The specific functionalities of this compound could be used to explore the binding pockets of target proteins.

Synthetic Intermediate: The presence of reactive sites—the amino group and the potential for oxidation at the sulfur atom—makes this compound a potentially useful intermediate for the synthesis of more elaborate chemical structures.

Below is a data table of selected 1,3,5-triazine derivatives and related compounds, illustrating the diversity of this chemical class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₈N₄S | 156.21 | 1030520-58-1 |

| 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | C₅H₉N₅O | 155.16 | 7313-54-4 |

| 2,4-Diamino-6-chloro-1,3,5-triazine | C₃H₄ClN₅ | 145.55 | 3397-62-4 |

| 4-Ethyl-1,3,5-triazin-2-amine | C₅H₈N₄ | 124.14 | 30360-34-0 |

| 4-(Chloromethyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine | C₇H₁₁ClN₄O | 202.64 | Not Available |

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBKNGJOMAVMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649300 | |

| Record name | 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030520-58-1 | |

| Record name | 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 4 Ethylthio 1,3,5 Triazin 2 Amine and Derivatives

Advanced Synthetic Routes to Substituted 1,3,5-Triazines

The formation of the 1,3,5-triazine (B166579) ring and the introduction of its initial substituents are critical first steps in the synthesis of the target compound and its analogs. These methods often involve either the stepwise substitution of a pre-formed triazine ring or the cyclization of acyclic precursors.

Nucleophilic Substitution Reactions in Triazine Synthesis

A cornerstone of 1,3,5-triazine chemistry is the sequential nucleophilic substitution of chlorine atoms from the readily available 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing reaction temperatures. nih.gov

The synthesis of a 2-amino-4-chloro-1,3,5-triazine intermediate is a crucial step. This can be achieved by reacting cyanuric chloride with one equivalent of an amine at a low temperature (e.g., 0 °C), followed by the introduction of a second nucleophile. nih.govnih.gov For the synthesis of a precursor to 4-(ethylthio)-1,3,5-triazin-2-amine, the first substitution would typically involve an amine to introduce the 2-amino group. The second substitution could then involve a thiol or a protected thiol equivalent.

The reaction conditions for these substitutions are critical. The choice of solvent, base, and temperature all play a significant role in the outcome of the reaction. For instance, the reaction of cyanuric chloride with amines is often carried out in solvents like acetone (B3395972) or dichloromethane (B109758) in the presence of a base such as diisopropylethylamine (DIEA) or potassium carbonate to neutralize the liberated hydrochloric acid. nih.govnih.gov

A general representation of this stepwise substitution is shown below:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 2,4,6-Trichloro-1,3,5-triazine | Amine (e.g., NH₃) | Low Temperature (e.g., 0-5 °C), Base | 2-Amino-4,6-dichloro-1,3,5-triazine |

| 2 | 2-Amino-4,6-dichloro-1,3,5-triazine | Ethanethiol (or its salt) | Elevated Temperature, Base | 2-Amino-4-(ethylthio)-6-chloro-1,3,5-triazine |

| 3 | 2-Amino-4-(ethylthio)-6-chloro-1,3,5-triazine | Reduction or further substitution | Varies | This compound or derivatives |

Cyclization Reactions in the Formation of Triazine Rings

An alternative to the substitution approach is the construction of the triazine ring from acyclic precursors. This often involves the cyclotrimerization of nitriles or the reaction of amidines with various reagents. nih.gov For instance, the reaction of amidines with dimethylformamide (DMF) as a one-carbon synthon, catalyzed by copper, can yield 2,4-disubstituted-1,3,5-triazines. nih.gov

Another cyclization approach involves the reaction of amidines with nitriles. This method can provide access to unsymmetrically substituted triazines. While not the most direct route to the specific target compound, these cyclization methods are valuable for creating a diverse range of triazine derivatives.

A notable cyclization reaction involves the treatment of N-arylcyanoguanidines with aryl isothiocyanates, which can lead to the formation of 1,3,5-triazine-2(1H)-thiones.

Microwave-Assisted Synthesis Techniques for Triazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,3,5-triazines. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgtandfonline.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various triazine derivatives, including those involving nucleophilic substitution and cyclization reactions. For example, the reaction of N-arylcyanoguanidines with aryl isothiocyanates to form 1,3,5-triazine-2(1H)-thiones can be achieved in minutes with high yields under microwave irradiation. tandfonline.com Similarly, multicomponent reactions to produce 6-substituted-1,3,5-triazine-2,4-diamines have been efficiently carried out using microwave heating. tandfonline.com The synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been developed using a one-step, multi-component reaction under neat microwave conditions, highlighting the efficiency and environmental benefits of this approach. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the basic triazine scaffold is in place, further modifications are often necessary to arrive at the final target compound. These transformations include alkylation, amination, and hydrolysis reactions.

Alkylation Reactions, including Thioalkylation, on Triazine Scaffolds

Thioalkylation is a key step in the synthesis of this compound. This typically involves the S-alkylation of a 2-amino-1,3,5-triazine-4-thiol precursor. The thiol can be introduced by reacting a 2-amino-4-chloro-1,3,5-triazine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

The subsequent S-alkylation is then carried out by treating the triazine-thiol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The choice of base and solvent is important to ensure selective S-alkylation over N-alkylation.

The following table summarizes a potential thioalkylation strategy:

| Precursor | Reagent | Conditions | Product |

| 2-Amino-4-chloro-1,3,5-triazine | Thiourea, then Hydrolysis | 1. Reflux 2. Basic Hydrolysis | 2-Amino-1,3,5-triazine-4-thiol |

| 2-Amino-1,3,5-triazine-4-thiol | Ethyl iodide | Base (e.g., NaOEt), Ethanol | This compound |

Amination and Hydrolysis Reactions of Triazine Precursors

Amination and hydrolysis reactions are crucial for manipulating the substituents on the triazine ring. For instance, a 2-amino-4-chloro-6-(ethylthio)-1,3,5-triazine could potentially be converted to the target compound by a dehalogenation reaction, or the chloro group could be displaced by another nucleophile.

Hydrolysis of chloro- or methoxy-substituted triazines can be used to introduce hydroxyl groups, which can then be further functionalized. The conditions for hydrolysis, whether acidic or basic, can influence the outcome and selectivity of the reaction. Selective hydrolysis of one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines to yield 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones has been achieved by carefully controlling the reaction conditions. researchgate.net

Amination reactions are also widely used to introduce amino substituents. The reaction of a chlorotriazine with ammonia (B1221849) or an amine is a common method for synthesizing aminotriazines. nih.gov

Characterization Techniques for Synthetic Validation

The unambiguous confirmation of the chemical structure of synthesized compounds is a fundamental tenactment of chemical research. For this compound and its derivatives, a suite of sophisticated analytical methods is employed to validate their identity and purity. These techniques provide detailed information about the molecular framework, the nature of functional groups, and the spatial arrangement of atoms.

Spectroscopic Analysis in Triazine Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for elucidating the structure of novel chemical entities. Each technique probes different aspects of the molecule's properties, and together they provide a comprehensive picture of its atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the ethyl group—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons of the amine (NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The lone proton on the triazine ring would also present a characteristic signal.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbon atoms of the triazine ring, which are sensitive to the nature of their substituents. The carbons of the ethylthio group would also be readily identifiable. For instance, in related 2,6-bis-[hydroxy(methyl)amino]-4-dicyclohexylamino-1,3,5-triazine, the carbon atoms of the cyclohexyl rings and the methyl groups on the hydroxylamine (B1172632) moieties show characteristic chemical shifts. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibrations within the triazine ring and from the amino substituent would also be observable, as would the C-S stretching of the ethylthio group. For comparison, the IR spectrum of 2,4,6-triamino-1,3,5-triazine (melamine) shows strong absorption peaks at 3469 cm⁻¹ and 3419 cm⁻¹ attributed to NH₂ stretching. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. In the mass spectrum of this compound, the molecular ion peak would be expected to correspond to its molecular weight. The fragmentation pattern can also be highly informative. For some 1,3,5-triazin-2-one derivatives, fragmentation involves processes that either keep the triazine nucleus intact or lead to its contraction, forming smaller ring fragments. researchgate.net

Table 1: Illustrative Spectroscopic Data for Related Triazine Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 2,6-Bis-[hydroxy(methyl)amino]-4-dicyclohexylamino-1,3,5-triazine rsc.org | 1.11, 1.28, 1.57, 1.80, 1.97 (cyclohexyl), 3.36 (N-CH₃), 3.9 (N-OH), 9.62 (OH) | 25.7, 26.3, 37.3, 55.6, 161.9 | Not provided |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) researchgate.net | 5.93 (NH₂) (in D₂O, rapid exchange) | 162, 172 | 3469, 3419 (NH₂ stretch), 1653 (NH₂ deformation), 1551, 1436 (triazine ring) |

| 2-Amino-1,3,5-triazine thermofisher.com | Not provided | Not provided | Conforms to structure |

Note: This table provides data for related compounds to illustrate the principles of spectroscopic characterization, as specific data for this compound is not publicly available.

X-ray Diffraction Analysis for Solid-State Structure Confirmation

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the ultimate tool for structural confirmation. The analysis would reveal the planarity of the triazine ring and the precise geometry of the ethylthio and amino substituents.

For example, single-crystal X-ray diffraction studies on 2,4,6-triamino-1,3,5-triazine (melamine) have shown that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The lattice parameters determined for melamine (B1676169) provide a clear picture of its unit cell dimensions.

Table 2: Illustrative Crystallographic Data for a Related Triazine Derivative

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) researchgate.net | Monoclinic | P2₁/c | 7.29 | 7.48 | 10.33 | 108.52 |

Note: This table provides data for a related compound to illustrate the principles of X-ray diffraction analysis.

Reactivity and Reaction Mechanisms of Triazine Systems with an Ethylthio Moiety

Nucleophilic Reactivity of the Triazine Ring System

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the triazine ring susceptible to nucleophilic attack. The reactivity of the triazine core in 4-(Ethylthio)-1,3,5-triazin-2-amine towards nucleophiles is modulated by the electronic effects of the existing amino and ethylthio substituents.

Studies on related 2,4,6-trisubstituted-1,3,5-triazines have shown that the substitution of a leaving group, such as a halogen, by a nucleophile is a common and synthetically useful reaction. nih.govcsic.es In the case of this compound, a potential nucleophilic attack would likely occur at the C6 position, which is unsubstituted. However, the presence of the amino and ethylthio groups makes direct nucleophilic substitution on the ring less facile compared to triazines bearing strong electron-withdrawing groups. The order of introduction of substituents onto a triazine ring is crucial, and it has been noted that once an amino group is incorporated, it can be difficult to introduce other nucleophiles, with the exception of other amines. semanticscholar.org

The reactivity towards nucleophiles can be enhanced if one of the existing substituents is a good leaving group. For instance, if the ethylthio group were replaced by a halogen, nucleophilic substitution at that position would be highly favored.

Table 1: Influence of Substituents on the Nucleophilic Reactivity of the 1,3,5-Triazine Ring

| Substituent | Position | Electronic Effect | Influence on Nucleophilic Attack |

| Amino (-NH₂) | C2 | Strong electron-donating (resonance) | Deactivates the ring towards nucleophilic attack relative to unsubstituted triazine, but still allows for substitution if a good leaving group is present. |

| Ethylthio (-SCH₂CH₃) | C4 | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Generally considered an activating group, but less so than an amino group. Can be a target for substitution itself. |

Reactions Involving the Ethylthio Group

The ethylthio group in this compound is not merely a passive substituent but can actively participate in various chemical reactions. These transformations can be broadly categorized into oxidation and substitution reactions.

Oxidation: The sulfur atom of the ethylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The oxidation of 2-methylthio-s-triazine herbicides has been studied as a model for their metabolic degradation, suggesting that S-oxidation is a key step in their detoxification in biological systems. For instance, the oxidation of 2-difluoromethylthio-4,6-bis(isopropylamino)-1,3,5-triazine with m-chloroperbenzoic acid (MCPBA) results in the formation of the corresponding N-oxide, indicating that both the sulfur and ring nitrogen atoms are potential sites of oxidation. youtube.com Computational studies on the oxidative cleavage of triazine derivatives suggest that oxidation can facilitate the cleavage of the N-C bond. nih.gov

Substitution: The ethylthio group can be displaced by other nucleophiles, particularly under forcing conditions or if the triazine ring is further activated. This reaction pathway allows for the introduction of a variety of functional groups at the C4 position. The displacement of an alkylthio group is a known strategy in triazine chemistry to synthesize new derivatives.

Alkylation: The nitrogen atoms of the triazine ring or the exocyclic amino group can be alkylated. While direct alkylation of the ethylthio group is less common, reactions targeting the ring or amino nitrogens are well-documented for various triazine derivatives. libretexts.org

Table 2: Examples of Reactions Involving Alkylthio Groups on Triazine Rings

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Oxidation | m-Chloroperbenzoic acid (MCPBA) | Sulfoxide, Sulfone, N-oxide | youtube.com |

| Nucleophilic Substitution | Strong nucleophiles, potentially elevated temperatures | 4-substituted-1,3,5-triazin-2-amines | General triazine chemistry |

| Alkylation (on N-atoms) | Alcohols in the presence of a metal catalyst | N-alkylated triazine derivatives | libretexts.org |

Electrophilic Aromatic Substitution Patterns in Substituted Triazines

Electrophilic aromatic substitution is a hallmark reaction of electron-rich aromatic systems like benzene. However, the 1,3,5-triazine ring is a π-deficient heteroaromatic system. The high electronegativity of the three nitrogen atoms significantly reduces the electron density of the ring carbons, making them highly resistant to attack by electrophiles.

Direct electrophilic substitution on the 1,3,5-triazine ring is generally considered not to occur under standard electrophilic aromatic substitution conditions. The presence of the electron-donating amino and ethylthio groups in this compound does increase the electron density of the ring to some extent. The amino group, being a strong activating group, and the ethylthio group, a moderately activating group, would direct an incoming electrophile to the C5 position (ortho/para to both). libretexts.orgorganicchemistrytutor.com

However, even with these activating groups, the inherent electron deficiency of the triazine nucleus is a major barrier to electrophilic attack. Instead of substitution on the ring, electrophiles are more likely to react with the exocyclic amino group or the sulfur atom of the ethylthio group. For example, in acidic media, the ring nitrogens can be protonated, further deactivating the ring towards electrophilic attack.

Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not characteristic of the 1,3,5-triazine ring system, even with activating substituents. Any observed "electrophilic substitution" in the context of such a molecule would more likely refer to reactions on a phenyl or other aromatic ring attached as a substituent to the triazine core, which is not the case for the subject compound.

Heterocyclic Annulation and Ring Transformations Involving Triazine Scaffolds

The 1,3,5-triazine ring can serve as a versatile building block for the synthesis of more complex fused heterocyclic systems. These reactions, often involving intramolecular cyclizations or cycloadditions, are of significant interest in medicinal chemistry for the generation of novel molecular scaffolds.

Triazine derivatives can be functionalized to contain reactive groups that can participate in ring-closing reactions. For instance, a substituent on the triazine ring can be elaborated into a side chain that subsequently cyclizes onto one of the ring nitrogen atoms or an adjacent carbon atom to form a new fused ring.

One common strategy involves the reaction of a substituted triazine with a bifunctional reagent, leading to the construction of a new heterocyclic ring fused to the triazine core. For example, the reaction of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione with ethyl acetoacetate (B1235776) leads to the formation of a pyrimido[1,2-a] youtube.comorganicchemistrytutor.comyoutube.comtriazine system. This demonstrates how a substituted triazine can be a key precursor in building more elaborate heterocyclic structures.

Table 3: Examples of Heterocyclic Annulation Starting from Triazine Derivatives

| Starting Triazine Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

| 6-Amino-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Ethyl acetoacetate | Pyrimido[1,2-a] youtube.comorganicchemistrytutor.comyoutube.comtriazine | |

| 2-Aminopyrimidines (related azine) | Substituted amine and formaldehyde | Pyrimido[1,2-a] youtube.comorganicchemistrytutor.comyoutube.comtriazine |

Biological and Pharmacological Research of 4 Ethylthio 1,3,5 Triazin 2 Amine Analogs

Antimicrobial and Antifungal Investigations

The s-triazine scaffold is a cornerstone in the development of new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. preprints.org

Analogs of 4-(Ethylthio)-1,3,5-triazin-2-amine belong to the broader class of s-triazine derivatives, which have demonstrated notable antibacterial properties. Research into various substituted triazines has shown efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a series of N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were synthesized and evaluated for their in vitro antibacterial activity against three Gram-positive (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and three Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacterial strains. nih.gov The results indicated a wide degree of variation in activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 μg/ml. nih.gov Structure-activity relationship studies suggested that trisubstituted s-triazine derivatives were more potent than their disubstituted counterparts, and the presence of a 4-nitrophenyl thiazole-2-amino group was identified as a key functional moiety for significant antibacterial activity. nih.gov

Similarly, another study involving new substituted 1,3,5-triazine (B166579) derivatives incorporating 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one showed that the synthesized compounds were effective against a panel of microorganisms, with some exhibiting excellent activity. researchgate.netrepec.org Furthermore, pyrimido[1,2-a] mdpi.compreprints.orgscilit.comtriazine derivatives have been shown to exhibit antibacterial activity against E. coli and S. aureus cultures at a concentration of 256 µg/mL. mdpi.com

The mechanism of antimicrobial action for thio-containing derivatives is thought to involve the formation of a reactive ion. For example, in the case of 9-(ethylthio)acridine derivatives, the antibacterial action is supported by the importance of acridine (B1665455) ion formation. nih.gov The lipophilic character of many biologically active s-triazine derivatives is also believed to play a role, possibly by enhancing the compound's ability to penetrate the bacterial cell permeability barrier. nih.gov

| Compound Class | Bacterial Strains | MIC (μg/ml) | Reference |

|---|---|---|---|

| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives | Gram-positive & Gram-negative bacteria | 4 - 128 | nih.gov |

| Pyrimido[1,2-a] mdpi.compreprints.orgscilit.comtriazine derivatives | E. coli, S. aureus | 256 | mdpi.com |

| 2-Amino-9-(ethylthio)acridine | P. mirabilis | 12 | nih.gov |

| 2-Amino-9-(ethylthio)acridine | C. freundii | 60 | nih.gov |

| 2-Amino-9-(ethylthio)acridine | E. coli | 90 | nih.gov |

The s-triazine scaffold has been extensively investigated for the development of novel antifungal agents, driven by the increasing incidence of invasive fungal infections and the emergence of drug resistance. mdpi.comnih.govpreprints.org Several s-triazine derivatives have shown potent efficacy against pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species. mdpi.comnih.gov

A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives was prepared and showed significant antifungal activity against Candida albicans. mdpi.com Compounds that featured aniline (B41778) derivatives, piperidine, and glycine (B1666218) on the triazine core demonstrated the highest inhibition zones. mdpi.comnih.gov Docking studies for these compounds suggested that they accommodate well in the active site of N-myristoyltransferase (NMT), indicating that inhibition of this enzyme could be the mechanism behind their antifungal activity. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial in this field. For 3-phenyl-1,2,4-triazin-6-ones, another class of triazine derivatives, fungicidal activity was enhanced by electron-withdrawing substituents like Br, Cl, and CF3 on the phenyl ring. nih.gov In another series of s-triazine-benzenesulfonamide hybrids, all compounds displayed better inhibitory activity against C. albicans than against Aspergillus niger and Aspergillus clavatus. preprints.org

| Compound Class/Derivative | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 4-Aminoquinoline-s-triazine derivatives | C. albicans | 8 | mdpi.com |

| s-Triazine-dihydropyrimidine hybrids | C. albicans, C. glabrata | Moderate activity | mdpi.com |

| s-Triazine-coumarin hybrid (6a) | Trichoderma rubrum | 100 | preprints.org |

| s-Triazine-benzenesulfonamide hybrids (11a-d) | C. albicans | 250 | preprints.org |

| N′-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides (3k, 3l) | C. albicans, A. niger, A. clavatus | Potent activity | researchgate.net |

Antineoplastic and Antiproliferative Activity Research

The 1,3,5-triazine structure is a key pharmacophore in the design of anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines. researchgate.netresearchgate.net

Triazine derivatives, including those with thioether linkages, have demonstrated significant cytotoxic and antiproliferative effects. A series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides showed cytotoxic activity against human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC50 values between 3.6 µM and 11.0 µM. nih.gov These compounds were found to induce apoptosis in the cancer cells. nih.gov

Similarly, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives also showed cytotoxicity against HCT-116, HeLa, and MCF-7 cell lines. mdpi.com The most active of these compounds inhibited cell proliferation by increasing the number of apoptotic cells and inducing caspase activity. mdpi.com Research on 4-Phenethylthio-2-phenylpyrazolo[1,5-a] mdpi.compreprints.orgscilit.comtriazin-7(6H)-one, a related structure, found it to be active against human lung cancer (A549) and human breast cancer (MDA-MB231) cell lines. researchgate.net

Other studies have shown that 2,4,diamino-1,3,5-triazine derivatives are active against breast cancer lines MCF-7 and MDA-MB-231, with IC50 values less than 1 µM. researchgate.net Furthermore, novel imamine-1,3,5-triazine derivatives demonstrated potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells, with IC50 values of 6.25 μM and 8.18 μM for the most active compounds, surpassing the activity of the reference drug imatinib. rsc.org These compounds were also found to inhibit cancer cell migration and invasion. rsc.org

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-[(4-Amino-6-R²-1,3,5-triazin-2-yl)methylthio] derivatives | HCT-116, MCF-7, HeLa | 3.6 - 11.0 µM | nih.gov |

| 5-Substituted 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides (Comp. 37) | HCT-116, HeLa | 36 µM, 34 µM | mdpi.com |

| 2,4-diamino-1,3,5-triazine derivatives | MDA-MB-231, MCF-7 | < 1 µM | researchgate.net |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 | 8.18 µM | rsc.org |

| s-Triazine dipeptide (3a) | MCF-7, MDA-MB-231 | 0.82 µM, 9.36 µM | mdpi.com |

The anticancer effects of triazine analogs are mediated through various molecular mechanisms. Studies on 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives revealed that they induce cell cycle arrest at the G0/G1 and G2/M phases in a p53-independent manner. nih.gov These compounds were also shown to induce apoptosis but did not inhibit MDM2-p53 interactions. nih.gov The induction of apoptosis is a common theme, with other thio-triazine derivatives being shown to activate caspases, key enzymes in the apoptotic cascade. mdpi.com

Enzyme inhibition is another significant mechanism. Some s-triazine derivatives have been investigated for their ability to target the mTOR/PI3K pathway, a critical signaling pathway often dysregulated in cancer. researchgate.net Other research points to the inhibition of human carbonic anhydrase IX (hCA IX), an enzyme associated with tumor progression, as a mechanism for certain triazine-based benzenesulfonamides. researchgate.net

Anticonvulsant Properties and Neurological Modulation

Beyond their antimicrobial and anticancer activities, triazine derivatives have been explored for their effects on the central nervous system, demonstrating potential as anticonvulsant and neuro-modulating agents.

A key finding in this area is the evaluation of 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] mdpi.compreprints.orgscilit.comtriazine. researchgate.netscielo.br This specific ethylthio-triazine analog displayed dose-dependent anticonvulsant properties in the maximal electroshock seizure (MES) test in mice. researchgate.netscielo.br Further investigation into its mechanism of action revealed that it is a selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 of 24.5 µM, suggesting this inhibition is related to its anticonvulsant effects. scielo.br

Broader neurological modulation by triazine derivatives has also been reported. Some triazines inhibit neuronal nicotinic acetylcholine (B1216132) receptors (NNRs) in a concentration-dependent, reversible, and noncompetitive manner. nih.gov Other derivatives have been identified as positive modulators of Trk receptors (TrkA, TrkB, TrkC), which are involved in neuronal survival and regeneration, suggesting their potential use in treating neurodegenerative disorders like Alzheimer's disease. nih.govgoogle.com The neuroprotective effects of certain triazines have been linked to anti-cholinesterase and antioxidant activities, as well as activation of the Wnt/β-catenin signaling pathway. nih.gov Additionally, triazine-tyrosine hybrids have been designed as modulators of sphingosine-1-phosphate (S1P) receptors, which are targets for treating multiple sclerosis. tandfonline.com

| Compound | Test Model | Dose (mg/kg, p.o.) | Result | Reference |

|---|---|---|---|---|

| 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] mdpi.compreprints.orgscilit.comtriazine (MH4b1) | Maximal Electroshock Seizure (MES) in mice | 30 | Anticonvulsant effect observed | scielo.br |

| 100 | Dose-dependent anticonvulsant effect | scielo.br | ||

| 300 | Significant anticonvulsant effect | scielo.br |

Efficacy in Seizure Models and Neurotoxicity Assessment

Analogs of this compound have been investigated for their potential as anticonvulsant agents. One notable study focused on 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] nih.govnih.govnih.govtriazine (MH4b1), a compound that shares the ethylthio-triazine structural feature. This analog demonstrated significant anticonvulsant effects in a dose-dependent manner in the maximal electroshock seizure (MES) test in mice, a model used to identify drugs effective against tonic-clonic seizures. scielo.brscispace.comresearchgate.netfigshare.com The study also included neuropharmacological profiling to assess its broader central nervous system effects. scielo.brscispace.comfigshare.com

The pentylenetetrazole (PTZ) seizure model, which is used to screen for agents that may prevent absence seizures, was also employed. scielo.br In addition to efficacy, preliminary neurotoxicity was evaluated using the rota-rod test, which assesses motor coordination. scielo.br

| Analog | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] nih.govnih.govnih.govtriazine (MH4b1) | Maximal Electroshock Seizure (MES) | Showed dose-dependent anticonvulsant effects (30-300 mg/kg, p.o.). | scielo.brscispace.comfigshare.com |

| MH4b1 | Pentylenetetrazole (PTZ) Seizure | Evaluated for effects against PTZ-induced seizures. | scielo.br |

Monoamine Oxidase Inhibition and GABA-A Receptor Interactions

The mechanism of action for the anticonvulsant effects of some triazine analogs has been linked to the inhibition of monoamine oxidase (MAO) enzymes. Specifically, the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine analog, MH4b1, was found to be an inhibitor of MAO-B with an IC50 of 24.5 µM. scielo.brscispace.comresearchgate.netfigshare.com This suggests that the anticonvulsant properties of this analog may be related to its ability to inhibit MAO-B. scielo.brscispace.comresearchgate.netfigshare.com Further investigations into other N-(2,4-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives also revealed selective MAO-A inhibitory activity, highlighting the potential of the triazine scaffold for developing new MAO inhibitors. nih.gov

In terms of GABA-A receptor interactions, studies on MH4b1 indicated that its anticonvulsant activity is not mediated through the benzodiazepine (B76468) binding site on the GABA-A receptor. scielo.brscispace.comfigshare.com The GABA-A receptor is a key target for many anticonvulsant drugs, and it mediates fast inhibitory neurotransmission in the central nervous system. nih.gov The lack of interaction at this site for MH4b1 suggests an alternative mechanism of action. scielo.brscispace.comfigshare.com It is worth noting that other heterocyclic structures, such as piperazine, have been shown to exert effects through GABA receptors. nih.gov

| Analog/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] nih.govnih.govnih.govtriazine (MH4b1) | Monoamine Oxidase B (MAO-B) | Inhibited MAO-B with an IC50 of 24.5 µM. | scielo.brscispace.comresearchgate.net |

| N-(2,4-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives | Monoamine Oxidase A (MAO-A) | Showed selective inhibitory activity against MAO-A. | nih.gov |

| MH4b1 | GABA-A Receptor (Benzodiazepine site) | Did not show activity at the benzodiazepine binding site. | scielo.brscispace.comfigshare.com |

Anti-inflammatory and Immunomodulatory Studies

The 1,3,5-triazine framework is a key feature in compounds designed as histamine (B1213489) H4 receptor antagonists, which are known for their anti-inflammatory potential. nih.govnih.gov The histamine H4 receptor is primarily found on cells involved in inflammatory and immune responses, such as mast cells, eosinophils, and T-cells. nih.govmdpi.com Antagonism of this receptor can lead to anti-inflammatory effects by inhibiting the production of cytokines and chemokines. mdpi.com

A series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives with aryl substituents have been synthesized and shown to possess anti-inflammatory properties in a carrageenan-induced edema test in mice. nih.gov For instance, a derivative with a p-chlorophenyl substituent was identified as a lead structure with anti-inflammatory activity. nih.gov Another study on a trisubstituted 1,3,5-triazine, compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), also demonstrated anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model. nih.gov These findings underscore the potential of 1,3,5-triazine analogs in modulating inflammatory processes.

Receptor Antagonism and Agonism Studies (e.g., Histamine H4, CRF1)

The 1,3,5-triazine scaffold has been successfully utilized to develop antagonists for the histamine H4 (H4R) receptor. Several studies have reported on series of trisubstituted 1,3,5-triazines that exhibit antagonistic activity at the H4R. nih.govnih.gov For example, a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives were evaluated for their affinity to the human H4R, with one derivative showing a Ki value of 203 nM and functioning as an antagonist in a cAMP accumulation assay. nih.gov Another promising compound, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, displayed a Ki of 63 nM and antagonistic activity in both β-arrestin and cAMP assays. nih.gov

In a different but related area, a series of 5-arylamino-1,2,4-triazin-6(1H)-ones were synthesized and evaluated as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov This indicates the versatility of the broader triazine chemical space in targeting various G protein-coupled receptors.

| Analog Series/Compound | Receptor Target | Activity | Key Data (Ki/IC50) | Reference |

|---|---|---|---|---|

| 2-amino-4-(4-methylpiperazin-1-yl)-6-(p-chlorophenyl)-1,3,5-triazine | Histamine H4 Receptor | Antagonist | Ki = 203 nM | nih.gov |

| 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Histamine H4 Receptor | Antagonist | Ki = 63 nM | nih.gov |

| 5-arylamino-1,2,4-triazin-6(1H)-ones | CRF1 Receptor | Antagonist | Data not specified in abstract | nih.gov |

Other Biological Activities and Mechanistic Elucidation (e.g., Antiglycation, Enzyme Inhibition)

Beyond the previously mentioned activities, analogs of this compound have been explored for other biological functions, including antiglycation and broader enzyme inhibition.

Antiglycation Activity: The glycation process, a non-enzymatic reaction between sugars and proteins, is implicated in the complications of diabetes mellitus. chimicatechnoacta.runih.gov Research into azolotriazine derivatives, which are structurally related to 1,3,5-triazines, has revealed significant antiglycation activity. chimicatechnoacta.ru A study on 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] nih.govnih.govnih.govtriazines found that these compounds exhibited higher efficacy in inhibiting glycation compared to the reference drug, aminoguanidine. chimicatechnoacta.ru One derivative, in particular, was 2.1 times more potent than aminoguanidine. chimicatechnoacta.ru This suggests that the triazine core could be a valuable template for designing new antiglycation agents.

Enzyme Inhibition: As discussed in section 4.3.2, certain triazine analogs are effective inhibitors of monoamine oxidase enzymes. scielo.brresearchgate.netfigshare.comnih.gov The selective inhibition of MAO-B by the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine analog MH4b1 points to a specific enzyme-inhibitor interaction that could be further exploited for therapeutic purposes. scielo.brscispace.comresearchgate.netfigshare.com The broader family of 1,3,5-triazines has been investigated for the inhibition of other enzymes as well, indicating a wide range of potential applications for this chemical class.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone for understanding how a ligand, such as a triazine derivative, might interact with a biological target.

Molecular docking simulations are crucial for predicting the binding affinity and identifying key interactions within the active site of a target protein. For the closely related 4,6-substituted-1,3,5-triazin-2(1H)-one scaffold, which are potent inhibitors of human DNA topoisomerase IIα (topo IIα), computational studies have been vital. nih.gov These analyses have provided detailed insights into the binding model at the enzyme's ATP binding site. nih.gov

Studies on this class of compounds have highlighted the critical role of specific amino acid residues, such as Asn120, in forming essential interactions. nih.gov Furthermore, hydrophobic interactions involving the substituents at the triazine ring are shown to be significant for stable binding. nih.gov In similar computational studies on other heterocyclic compounds targeting enzymes, web-based tools like CASTp are often employed to identify and measure the dimensions of the binding pocket. nih.gov The primary goal of these docking simulations is to calculate the binding energy, which serves as a proxy for the ligand's affinity to the target. Lower binding energies typically suggest a more stable and favorable interaction. nih.gov

Table 1: Typical Ligand-Protein Interactions Identified in Docking Studies of Triazine Analogs

| Interaction Type | Interacting Residue Example | Significance |

| Hydrogen Bonding | Asp, Asn, Ser | Anchors the ligand in the active site. nih.gov |

| Hydrophobic Interactions | Val, Leu, Ile | Stabilizes the complex, particularly with nonpolar substituents. nih.gov |

| Pi-Pi Stacking | Phe, Tyr, Trp | Occurs between the aromatic triazine ring and aromatic residues. |

| Chalcogen Bonds | Cys, Met | Advanced studies show sulfur atoms can form these specific non-covalent interactions, influencing binding and function. uniba.it |

Static docking models are increasingly being supplemented with more advanced techniques that account for the inherent flexibility of both the ligand and the protein. Dynamic pharmacophore models, derived from molecular dynamics simulations, capture the essential features required for binding over time. nih.gov This approach was successfully used to validate and guide the optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones as topo IIα inhibitors. nih.gov By analyzing the conformational dynamics, researchers can identify which ligand shapes and interaction patterns are most persistent and likely to be biologically relevant, leading to a more accurate understanding of the structure-activity relationship. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For various triazine and related heterocyclic compounds, DFT calculations at levels like B3LYP/6-311 have been used to correlate molecular parameters with experimental observations. researchgate.netarabjchem.org These calculations provide optimized molecular geometries and allow for the simulation of spectroscopic data like IR spectra for validation against experimental results. arabjchem.orgresearchgate.net

A key application of DFT in this context is the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in describing a molecule's reactivity. arabjchem.org From these energies, several quantum reactivity descriptors can be derived to understand the molecule's behavior as a potential nucleophile or electrophile. arabjchem.orgresearchgate.net

Table 2: Key Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or molecule to attract electrons. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. arabjchem.org |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. arabjchem.org |

These theoretical parameters are valuable for predicting how a molecule like 4-(Ethylthio)-1,3,5-triazin-2-amine might interact in a biological system or a chemical reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that links a molecule's structural or physicochemical properties (descriptors) to its biological activity. mdpi.com For designing new anticancer agents based on the 1,3,5-triazine (B166579) scaffold, QSAR models have been instrumental. mdpi.com

In a typical QSAR study involving triazine derivatives, molecular descriptors are first calculated for a series of compounds using specialized software. mdpi.com These descriptors quantify various aspects of the molecule, such as its shape, size, and electronic properties. Subsequently, statistical methods like stepwise multiple linear regression are used to build an equation that relates a selection of these descriptors to the measured biological activity (e.g., IC₅₀ values). mdpi.com For example, one QSAR model developed for triazine derivatives showed that increasing the number of rings in the molecule could lead to a decrease in the IC₅₀ value (i.e., increased potency) against the HCT-116 cancer cell line. mdpi.com Such models provide predictive power, allowing researchers to prioritize the synthesis of new compounds with a higher probability of success. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules in a system over time. In drug design, MD simulations are frequently performed on a ligand-protein complex obtained from molecular docking to assess its stability and dynamic behavior. nih.gov

For complexes involving 1,2,4-triazine (B1199460) derivatives, MD simulations of up to 10 nanoseconds have been used to verify the stability of the docked pose. nih.gov In studies on 4,6-substituted-1,3,5-triazin-2(1H)-ones, the integration of MD simulations with STD NMR experiments helped to validate the binding model and provide deeper insights into the specific interactions driving complex formation. nih.gov Furthermore, quantum molecular dynamics (DFT-MD) can be employed to understand the initial steps of chemical reactions, such as the thermal decomposition of energetic triazine materials, by simulating reaction pathways and calculating energy barriers. rsc.org

AI-Driven Approaches in Molecular Design and Optimization

Potential Applications and Future Research Directions of 4 Ethylthio 1,3,5 Triazin 2 Amine

The unique chemical structure of 4-(ethylthio)-1,3,5-triazin-2-amine, featuring a triazine core with both an amino group and an ethylthio substituent, opens up a wide array of possibilities for its application in diverse scientific and industrial fields. This section explores the potential of this compound and its derivatives in agricultural chemistry, materials science, and medicine, while also considering the environmental implications and innovative synthetic strategies.

Q & A

Q. What are the established synthetic routes for 4-(Ethylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Two primary methods are reported:

-

Solvent-free synthesis : Reacting 5-cyano-1,2,4-triazines with amines under solvent-free conditions preserves functional groups like methylsulfanyl .

-

One-pot synthesis : Cotrimerization of aromatic nitriles with guanidine or N-acetylguanidine yields 4,6-disubstituted triazin-2-amines. This method reduces purification steps and improves scalability .

-

Optimization : Vary temperature (80–120°C), catalyst loading (e.g., HCl), and stoichiometry. Use Design of Experiments (DoE) to identify critical parameters .

Table 1: Comparison of Synthesis Methods

Method Yield (%) Key Conditions Advantages Solvent-free 70–85 Room temperature, 12–24h Functional group retention One-pot cotrimerization 60–75 100°C, 6h Scalability, fewer steps

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions. The ethylthio group shows a triplet at δ 1.3–1.5 ppm (CH) and δ 2.8–3.0 ppm (SCH) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 171.1) validates molecular weight .

- X-ray Crystallography : Resolves planar triazine ring geometry and bond angles (e.g., C-S-C ~105°) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

-

Antibacterial Activity : Assess via MIC assays against E. coli and S. aureus. Derivatives show MIC values of 8–32 µg/mL, linked to the ethylthio group’s hydrophobicity .

-

Fungicidal Activity : Fluorinated analogs (e.g., 3,5-disubstituted triazoles) inhibit C. albicans with IC values of 10–25 µM, suggesting potential for structural modification .

Table 2: Biological Activity Summary

Activity Type Model Organism Key Metric Structural Feature Linked to Activity Antibacterial S. aureus MIC = 16 µg/mL Ethylthio substitution Fungicidal (analogs) C. albicans IC = 15 µM Fluorinated triazole core

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict transition states and optimize reaction pathways. For example, simulate guanidine-nitrile cotrimerization to identify energy barriers .

- Machine Learning : Train models on datasets like Pistachio or Reaxys to predict feasible precursors and reaction conditions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-test compounds under standardized protocols (e.g., CLSI guidelines) to eliminate variability in MIC/IC measurements .

- Structural-Activity Relationships (SAR) : Compare substituent effects. For example, ethylthio vs. methylsulfonyl groups may alter membrane permeability, explaining divergent antibacterial results .

Q. What factorial design approaches are suitable for optimizing triazin-2-amine synthesis?

- Methodological Answer :

-

Full Factorial Design : Test variables like temperature (2 levels: 80°C, 120°C), catalyst concentration (0.5%, 1.0%), and reaction time (4h, 8h). Analyze interactions via ANOVA .

-

Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to identify optimal conditions .

Table 3: Example Factorial Design Parameters

Variable Low Level High Level Interaction Effect (p-value) Temperature 80°C 120°C 0.023 Catalyst Loading 0.5% 1.0% 0.001

Key Considerations for Researchers

- Data Reliability : Prioritize peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) over non-academic sources .

- Safety : Handle ethylthio derivatives in fume hoods due to potential sulfur-based volatiles (refer to PubChem safety data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.